Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate

Beschreibung

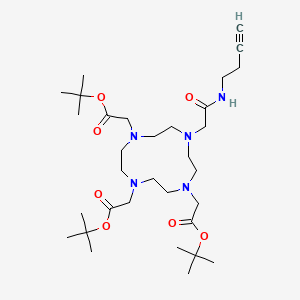

Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen). Its structure features three tert-butyl acetate groups at the 1,4,7-positions and a 2-(but-3-yn-1-ylamino)-2-oxoethyl substituent at the 10-position . The tert-butyl groups serve as protective moieties for carboxylic acid functionalities, enabling selective deprotection for subsequent conjugation or metal chelation. The but-3-yn-1-ylamino group introduces an alkyne handle, making the compound suitable for bioorthogonal click chemistry or targeted imaging applications. This ligand is primarily utilized in the development of MRI contrast agents and radiopharmaceuticals due to its ability to chelate gadolinium (Gd³⁺) or radionuclides like ⁶⁴Cu .

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-[2-(but-3-ynylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57N5O7/c1-11-12-13-33-26(38)22-34-14-16-35(23-27(39)42-30(2,3)4)18-20-37(25-29(41)44-32(8,9)10)21-19-36(17-15-34)24-28(40)43-31(5,6)7/h1H,12-25H2,2-10H3,(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJMQUJLWJFDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57N5O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 2125661-54-1) is a complex compound that integrates a tetraazacyclododecane scaffold with tert-butyl and but-3-yn-1-ylamino functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of 623.82 g/mol. It is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain stability.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties:

Anticancer Activity

Several studies have indicated that compounds similar to Tri-tert-butyl exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that these compounds can induce cytotoxic effects. The IC50 values for related compounds often range from 10 to 50 µg/mL in HeLa cells, indicating potential effectiveness against tumor growth .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Cell Proliferation : Studies suggest that the compound can disrupt the cell cycle and induce apoptosis in cancer cells. This is likely mediated by the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds:

- Bacterial and Fungal Inhibition : Compounds with similar structures have demonstrated antibacterial activity against various strains of bacteria and fungi. For example, derivatives showed effective inhibition against E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

Case Studies

Several case studies highlight the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 of 25 µg/mL. |

| Study B | Antimicrobial Activity | Showed inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study C | Mechanistic Insights | Identified activation of apoptotic pathways in HeLa cells treated with related compounds. |

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a tetraazacyclododecane core substituted with triacetate and tert-butyl groups, enhancing its stability and solubility. The presence of the butyne group allows for further functionalization, making it versatile in synthetic chemistry.

Medicinal Chemistry

The compound's structure suggests potential applications in drug delivery systems and as a therapeutic agent due to its ability to chelate metal ions. The tetraazacyclododecane framework is known for forming stable complexes with various metals, which can be utilized in targeted drug delivery.

Case Study: Drug Delivery

Research has demonstrated that similar compounds can effectively deliver therapeutic agents to specific tissues by utilizing metal ion coordination. For instance, using gadolinium complexes for MRI contrast agents has been explored extensively .

Radiopharmaceutical Development

Due to its chelating properties, Tri-tert-butyl 2,2',2''-(10-(2-(but-3-yn-1-ylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can be employed in the development of radiopharmaceuticals. The ability to bind radionuclides makes it suitable for imaging and therapeutic applications in nuclear medicine.

Application Example: PET Imaging

In positron emission tomography (PET), compounds like this can be labeled with positron-emitting isotopes (e.g., Gallium-68) for tumor imaging. Studies have shown that such complexes provide high specificity and sensitivity in detecting cancerous tissues .

Molecular Imaging

The unique structural attributes of the compound allow it to be utilized as a molecular imaging agent. Its ability to selectively bind to certain biological targets can enhance imaging contrast and provide detailed insights into biological processes.

Research Insight: Targeted Imaging

Recent studies indicate that compounds with similar structures have been successfully used for targeted imaging of specific receptors overexpressed in tumors . This specificity can lead to improved diagnostic capabilities.

Synthesis of Bioconjugates

The reactive sites on the butyne group enable the synthesis of bioconjugates through click chemistry methods. This application is particularly relevant in creating targeted therapies or diagnostic agents that can selectively bind to disease markers.

Example: Click Chemistry

Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers have synthesized various bioconjugates that demonstrate enhanced therapeutic efficacy and reduced side effects compared to traditional methods .

Comparative Data Table

| Application | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug delivery systems utilizing metal ion coordination | Targeted therapy |

| Radiopharmaceuticals | Development of imaging agents for PET | High specificity and sensitivity |

| Molecular Imaging | Agents for enhanced imaging contrast | Detailed insights into biological processes |

| Synthesis of Bioconjugates | Creation of targeted therapies via click chemistry | Improved efficacy and reduced side effects |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional versatility of the cyclen core allows for diverse modifications. Below is a comparative analysis of the target compound with analogous Tri-tert-butyl cyclen derivatives:

Structural and Functional Modifications

Physicochemical Properties

| Property | Target Compound | DO3A-tBu-TMS | DOTA-tris(tBu)-NHS | Compound 25 |

|---|---|---|---|---|

| Molecular Weight | 713.54 g/mol (calc.) | ~900 g/mol (est.) | 874.2 g/mol (M+H⁺) | 1117.7 g/mol (M+Na⁺) |

| ¹H NMR (CDCl₃) | δ 1.31–3.41 (tert-butyl), alkyne proton at ~2.5 ppm | δ 1.38–3.41 (tert-butyl), Si–CH₂ at 0.5 ppm | δ 2.8 ppm (NHS ester) | δ 5.3 ppm (ursolic acid olefinic H) |

| Key Functional Group | Alkyne (–C≡CH) | Trimethoxysilyl (–Si(OCH₃)₃) | NHS ester | Ursolic acid triterpenoid |

Research Findings and Trends

Bioorthogonal Functionality : The alkyne group in the target compound allows for strain-promoted azide-alkyne cycloaddition (SPAAC), a critical feature in pretargeted imaging .

Stability : Tri-tert-butyl esters enhance solubility in organic solvents, simplifying purification compared to unmodified DOTA derivatives .

Theranostic Potential: Analogues like DOTA-tris(tBu)-NHS bridge diagnostics (MRI/PET) and therapy (¹⁷⁷Lu radiotherapy), underscoring the cyclen scaffold’s versatility .

Vorbereitungsmethoden

Activation and Coupling

The unsubstituted nitrogen of the tri-protected cyclen intermediate is activated using chloroacetyl chloride in dichloromethane, forming a chloroacetamide intermediate. This intermediate is then reacted with but-3-yn-1-amine in the presence of a base such as diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic displacement of the chloride by the primary amine, yielding the desired amide bond.

Reaction Scheme:

Optimization of Coupling Efficiency

Key parameters influencing yield include:

-

Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.

-

Temperature : Reactions conducted at 0–25°C minimize side products such as over-alkylation or hydrolysis.

-

Stoichiometry : A 1.2:1 molar ratio of but-3-yn-1-amine to chloroacetamide intermediate ensures complete conversion.

Purification and Characterization

Crude Compound X is purified via silica gel chromatography using a gradient of ethyl acetate and hexanes (3:7 to 1:1). The tert-butyl groups confer sufficient hydrophobicity, enabling efficient separation from polar by-products. Final characterization is performed using:

-

H NMR : Peaks at δ 1.42 ppm (tert-butyl), 3.2–3.8 ppm (cyclen backbone and acetates), and 4.1–4.3 ppm (propargyl protons).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 642.87 [M+H].

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for key steps in the synthesis of Compound X :

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclen synthesis | Ethylenediamine, formaldehyde | 65–70 | |

| tert-Butyl protection | tert-Butyl bromoacetate, K₂CO₃ | 85 | |

| Side-chain coupling | But-3-yn-1-amine, DIPEA, DMF | 78 |

Challenges and Mitigation Strategies

Steric Hindrance During Alkylation

The tert-butyl groups on the acetates create steric bulk, which can hinder access to the fourth nitrogen. This is mitigated by using a large excess of chloroacetyl chloride (2.5 equiv) and extended reaction times (24–48 hours).

Hydrolysis of tert-Butyl Esters

Acidic or aqueous conditions risk hydrolyzing the tert-butyl esters. Strict anhydrous conditions and argon atmospheres are maintained during all steps.

Scalability and Industrial Relevance

The synthesis of Compound X is scalable to gram quantities, with reported yields exceeding 70% in optimized batches. Its tert-butyl protection enhances solubility in organic solvents, facilitating downstream applications in radiopharmaceuticals and MRI contrast agents .

Q & A

Q. How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer: The synthesis involves alkylation of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-t-Bu) with a propargylamine-derived electrophile. Key steps include:

- Anhydrous Conditions : Use anhydrous potassium carbonate (K₂CO₃) in acetonitrile to minimize hydrolysis of intermediates .

- Temperature Control : Maintain reaction temperatures between 40–60°C to balance reactivity and side-product formation .

- Purification : Employ silica gel chromatography (e.g., CHCl₃/MeOH 9:1) or reverse-phase C18 columns to isolate the product .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves tert-butyl groups (~1.4 ppm), cyclen backbone protons (3.0–3.5 ppm), and propargyl/amide protons (6.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 924.5622 [M+H]⁺ for a derivative) and monitor deprotection steps .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and tert-butyl C-O bonds (~1150 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage : Store at –20°C under nitrogen in airtight, light-protected containers to prevent tert-butyl ester hydrolysis .

- Handling : Avoid moisture and heat during synthesis; use gloveboxes for hygroscopic intermediates .

Advanced Research Questions

Q. How can this compound be conjugated to biomolecules for targeted drug delivery or imaging?

Methodological Answer:

Q. Example Protocol :

Deprotect tert-butyl groups with TFA (3h, RT) .

Purify via RP-HPLC (gradient: H₂O/MeCN + 0.1% TFA).

Conjugate to a thiolated peptide via maleimide chemistry (pH 6.5–7.5) .

Q. What strategies resolve contradictions in nomenclature (e.g., DOTA vs. DO3A monoamides) in literature?

Methodological Answer:

- CAS-Based Naming : Use systematic IUPAC names (e.g., "10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid derivatives") to avoid ambiguity .

- Contextual Clarification : Specify the number of free carboxylates (three for DO3A monoamides) in publications .

Q. How can this compound be adapted for use in metal-chelation-based imaging (e.g., MRI, PET)?

Methodological Answer:

Q. What methodologies address low solubility of derivatives in aqueous media?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.